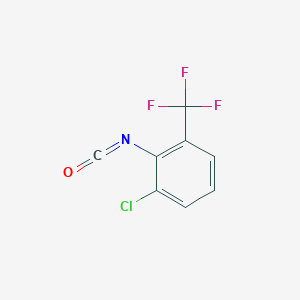

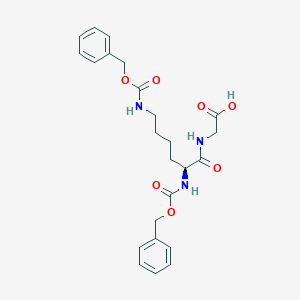

2-Tert-butyl-1,3-benzothiazole

Descripción general

Descripción

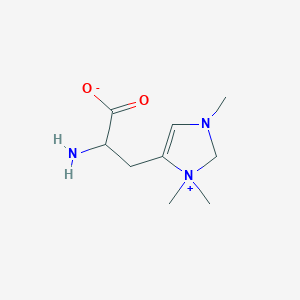

2-Tert-butyl-1,3-benzothiazole is a chemical compound that is widely used in scientific research. It is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.

Mecanismo De Acción

The mechanism of action of 2-tert-butyl-1,3-benzothiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.

Efectos Bioquímicos Y Fisiológicos

2-Tert-butyl-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and inhibit bacterial growth. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-tert-butyl-1,3-benzothiazole in lab experiments is its diverse biological activities. It can be used to investigate a variety of biological processes and pathways. However, one limitation is that it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Direcciones Futuras

For research involving 2-tert-butyl-1,3-benzothiazole include investigating its potential as a drug delivery system, fluorescent probe for imaging applications, and therapeutic agent for various diseases.

Métodos De Síntesis

The synthesis of 2-tert-butyl-1,3-benzothiazole involves the reaction between 2-mercaptobenzothiazole and tert-butyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified by column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

2-Tert-butyl-1,3-benzothiazole has been widely used in scientific research due to its diverse biological activities. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as a drug delivery system and as a fluorescent probe for imaging applications.

Propiedades

IUPAC Name |

2-tert-butyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAIAEVWVDGLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311863 | |

| Record name | 2-tert-butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3-benzothiazole | |

CAS RN |

17626-88-9 | |

| Record name | NSC246099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)